molecular formula C12H21N5O2 B2419656 4-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide CAS No. 1498361-19-5

4-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2419656
CAS No.: 1498361-19-5
M. Wt: 267.333
InChI Key: ABDWKKOCIGGGPY-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring, an amino group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Morpholine Moiety: This step involves the reaction of the pyrazole intermediate with a morpholine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide
  • 4-Amino-1-ethyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-4-carboxamide

Uniqueness

4-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-amino-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-2-17-11(10(13)9-15-17)12(18)14-3-4-16-5-7-19-8-6-16/h9H,2-8,13H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDWKKOCIGGGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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